2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC13650463
Molecular Formula: C18H20BF2NO4S
Molecular Weight: 395.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20BF2NO4S |
|---|---|
| Molecular Weight | 395.2 g/mol |
| IUPAC Name | 2-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-9-10-15(14(21)11-12)22-27(23,24)16-8-6-5-7-13(16)20/h5-11,22H,1-4H3 |
| Standard InChI Key | FBVRCCXOCWUSLW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of two aromatic rings connected via a sulfonamide (-SO₂NH-) linkage. The first benzene ring is substituted with a fluorine atom at the 2-position and a sulfonamide group at the 1-position. The second benzene ring, attached to the sulfonamide nitrogen, bears a fluorine atom at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position . The boronate ester adopts a cyclic structure with two methyl groups on each oxygen atom, enhancing stability and reactivity in Suzuki-Miyaura couplings .
Physicochemical Properties
The molecular formula is C₁₈H₁₉BF₂NO₄S, with a molecular weight of 393.9 g/mol . Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS RN | 1314069-48-1 | |
| Molecular Formula | C₁₈H₁₉BF₂NO₄S | |
| Molecular Weight | 393.9 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, THF; insoluble in water |
The fluorine atoms increase electronegativity and metabolic stability, while the boronate ester enables participation in palladium-catalyzed cross-couplings .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Borylation of the Aromatic Ring: A halogenated phenyl precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF .
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Sulfonylation: The boronate ester intermediate reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
Reaction Scheme:
Characterization Techniques
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NMR Spectroscopy:
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X-ray Crystallography: Reveals planar sulfonamide geometry and tetrahedral boron center .
Applications in Research and Industry
Pharmaceutical Intermediates
The sulfonamide moiety is prevalent in drugs targeting carbonic anhydrases and proteases. Fluorination enhances bioavailability and CNS penetration, making this compound a candidate for antiviral and anticancer agents .
Suzuki-Miyaura Cross-Coupling
The pinacol boronate ester serves as a coupling partner in Pd-catalyzed reactions to form biaryl structures. For example:
This reaction is pivotal in synthesizing complex molecules for materials science .
Material Science
The compound’s thermal stability (decomposition temperature >200°C) and electronic properties make it suitable for organic semiconductors and metal-organic frameworks (MOFs) .
| Supplier | Location | Purity |
|---|---|---|
| Aikon International Limited | China | >95% |
| Shanghai Kaiwei Chemical Technology | China | >97% |
| Nanjing Shizhou Biology Technology | China | Custom |
Custom synthesis services are typically required for this specific derivative .
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